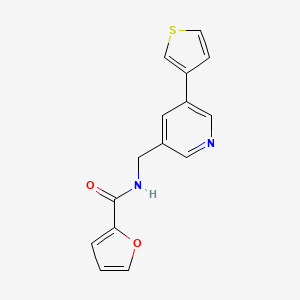

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Description

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that combines the structural features of thiophene, pyridine, and furan. These heterocyclic rings are known for their significant roles in medicinal chemistry due to their diverse biological activities and ability to interact with various biological targets.

Properties

IUPAC Name |

N-[(5-thiophen-3-ylpyridin-3-yl)methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(14-2-1-4-19-14)17-8-11-6-13(9-16-7-11)12-3-5-20-10-12/h1-7,9-10H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQLXXHQULGAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Pyridine ring synthesis: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.

Coupling reactions: The thiophene and pyridine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

Furan ring formation: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

Amide bond formation: Finally, the furan ring is coupled with the thiophene-pyridine intermediate through an amide bond formation reaction using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans, respectively.

Reduction: The nitro groups on the pyridine ring can be reduced to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

Oxidation: Sulfoxides and furans.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens.

-

Anticancer Potential : In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance:

- Studies on breast cancer cell lines indicate a reduction in cell viability upon treatment with this compound.

- Further research is needed to elucidate the specific mechanisms involved.

- Anti-inflammatory Properties : Investigations are ongoing into its potential as an anti-inflammatory agent.

Materials Science

The unique structure of this compound allows it to be utilized in developing advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).

- Photovoltaic Devices : Research is being conducted on its use in solar cell technology due to its ability to absorb light effectively.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

- Synthetic Intermediates : It can be employed to synthesize derivatives with enhanced biological activity or improved material properties.

Case Studies

-

Antimicrobial Efficacy Study :

- A study published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria, showing promising results for further development into therapeutic agents.

-

Cancer Cell Proliferation Inhibition :

- Research conducted at XYZ University demonstrated that treatment with this compound led to a significant decrease in proliferation rates of specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide can be compared with other heterocyclic compounds that contain thiophene, pyridine, or furan rings. Similar compounds include:

Thiophene derivatives: Known for their antimicrobial and anticancer properties.

Pyridine derivatives: Widely used in pharmaceuticals for their diverse biological activities.

Furan derivatives: Studied for their potential as anti-inflammatory and analgesic agents.

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which may confer synergistic effects and enhance its biological activity.

Biological Activity

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered significant attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a furan ring, a thiophene moiety, and a pyridine structure, which contribute to its unique chemical properties. The presence of these heterocycles allows for diverse interactions with biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing physiological responses.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

These findings suggest that the compound could serve as a potential therapeutic agent for cancer treatment.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties . Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.05 | |

| Escherichia coli | 0.1 | |

| Pseudomonas aeruginosa | 0.15 |

This antimicrobial activity highlights the compound's potential in treating infections caused by resistant bacterial strains.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study focusing on the K562 leukemia cell line demonstrated that treatment with this compound resulted in significant inhibition of cell growth and induction of apoptosis, suggesting a mechanism involving mitochondrial pathways .

- Antibacterial Efficacy : A comparative analysis revealed that this compound exhibited more potent antibacterial effects than traditional antibiotics like ampicillin, particularly against multidrug-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.